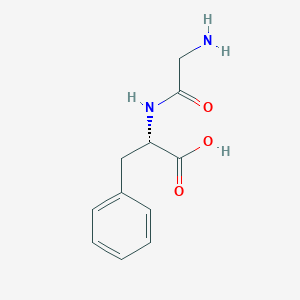

Glycyl-L-phenylalanine

Description

Glycyl-L-phenylalanine has been reported in Arabidopsis thaliana with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLFWXMTIKCCB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501344793 | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-03-7 | |

| Record name | Glycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[(2-Aminoacetyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501344793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U35X863XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide Glycyl-L-phenylalanine. The document details established chemical and enzymatic methodologies, presenting quantitative data where available, detailed experimental protocols, and visualizations of the core processes to aid in research and development.

Introduction

This compound is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine. Dipeptides are of significant interest in pharmaceutical and biotechnological research due to their roles as signaling molecules, their potential as therapeutic agents, and their use as building blocks in the synthesis of larger peptides and proteins. This guide explores the principal methods for synthesizing this compound, including chemical synthesis (both solution-phase and solid-phase) and enzymatic synthesis, providing a technical foundation for its production and application in research and drug development.

Chemical Synthesis of this compound

Chemical synthesis of peptides involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, protecting groups are employed for the reactive functional groups not involved in peptide bond formation.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and scalability, making it a common method for producing dipeptides. The general strategy involves the activation of the carboxylic acid of a protected glycine derivative and its subsequent reaction with a protected L-phenylalanine derivative.

Workflow for Solution-Phase Synthesis of this compound:

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt

This protocol outlines a representative solution-phase synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

-

N-Boc-glycine (Boc-Gly-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Activation of N-Boc-glycine:

-

Dissolve N-Boc-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise with constant stirring.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM and add TEA or DIPEA (2.5 eq) to neutralize the hydrochloride salt.

-

Filter the DCU from the activated N-Boc-glycine solution and add the filtrate to the L-phenylalanine methyl ester solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up:

-

Filter off any further DCU precipitate.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-Phe-OMe.

-

-

Boc Deprotection:

-

Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the resulting methyl ester in a mixture of methanol and water.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

-

Final Work-up and Isolation:

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Quantitative Data for Solution-Phase Synthesis (Analogous Reaction)

| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| DCC/HOBt | TEA | DCM/DMF | 12-24 | ~85 | [1] |

| HBTU | DIPEA | DMF | 2-4 | >90 | [2] |

Note: Yields are based on the synthesis of a similar dipeptide, Boc-Pro-Phe-OH, and may vary for this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides, where the peptide is assembled stepwise while attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach.

Workflow for Solid-Phase Synthesis of this compound:

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

This protocol outlines the synthesis of this compound on Wang resin using the Fmoc/tBu strategy.

Materials:

-

Wang resin

-

Fmoc-L-phenylalanine (Fmoc-Phe-OH)

-

Fmoc-glycine (Fmoc-Gly-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt

-

Base: DIPEA

-

Deprotection reagent: 20% Piperidine (B6355638) in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Solvents: DMF, DCM

-

Washing solvents: Methanol (MeOH), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

Loading of the First Amino Acid (Fmoc-Phe-OH):

-

Activate Fmoc-Phe-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the phenylalanine residue.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of the Second Amino Acid (Fmoc-Gly-OH):

-

Activate Fmoc-Gly-OH (3-5 eq) with HBTU/HOBt (3-5 eq) and DIPEA (6-10 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the glycine residue.

-

Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Isolation:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Quantitative Data for Solid-Phase Synthesis

| Resin | Coupling Reagent | Cleavage Cocktail | Typical Crude Purity (%) | Overall Yield (%) | Reference |

| Wang | HBTU/HOBt | 95% TFA | >70 | 50-70 | [3][4] |

| Rink Amide | PyBOP/DIPEA | 95% TFA | >70 | 50-70 | [4] |

Note: Yields are general estimates for dipeptide synthesis and can vary based on the specific sequence and reaction conditions.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of protecting groups for the amino and carboxyl termini. Proteases such as thermolysin and chymotrypsin (B1334515) are commonly used for this purpose.

Thermolysin-Catalyzed Synthesis

Thermolysin is a thermostable metalloproteinase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids, such as phenylalanine. Under specific conditions, the equilibrium of the reaction can be shifted towards synthesis.

Workflow for Thermolysin-Catalyzed Synthesis:

Caption: Workflow for the thermolysin-catalyzed synthesis of this compound derivatives.

Experimental Protocol: Thermolysin-Catalyzed Synthesis

This protocol describes the synthesis of a protected form of this compound using thermolysin.

Materials:

-

N-Benzyloxycarbonyl-glycine (Z-Gly-OH)

-

L-phenylalanine methyl ester (H-Phe-OMe)

-

Thermolysin

-

Buffer solution (e.g., Tris-HCl, pH 7-8)

-

Organic co-solvent (e.g., ethyl acetate)

-

Catalytic hydrogenation reagents (for Z-group removal, e.g., H₂, Pd/C)

-

Saponification reagents (for ester hydrolysis, e.g., LiOH)

Procedure:

-

Reaction Setup:

-

Dissolve Z-Gly-OH and H-Phe-OMe in a suitable buffer solution, potentially with an organic co-solvent to improve solubility and shift the equilibrium towards synthesis.

-

-

Enzyme Addition:

-

Add thermolysin to the reaction mixture.

-

-

Incubation:

-

Incubate the mixture at a controlled temperature (e.g., 37-40 °C) with gentle agitation for several hours to days, monitoring product formation by HPLC.

-

-

Product Isolation:

-

The product, Z-Gly-Phe-OMe, often precipitates from the aqueous solution and can be collected by filtration.

-

-

Deprotection:

-

Remove the Z-group by catalytic hydrogenation.

-

Hydrolyze the methyl ester using a base such as LiOH.

-

-

Purification:

-

Purify the final this compound product by recrystallization or chromatography.

-

Quantitative Data for Thermolysin-Catalyzed Synthesis (Analogous Reaction)

| Acyl Donor | Acyl Acceptor | Enzyme | pH | Time (h) | Yield (%) | Reference |

| Z-Asp-OH | H-Phe-OMe | Thermolysin | 7.0 | 1 | ~90 | [5] |

| Z-Phe-OH | H-Leu-NH₂ | Thermolysin | 7.5 | 2 | >95 | [6] |

Note: Yields are for similar dipeptide syntheses and demonstrate the potential efficiency of thermolysin.

Chymotrypsin-Catalyzed Synthesis

α-Chymotrypsin is a serine protease that also shows a preference for cleaving peptide bonds adjacent to aromatic amino acids like phenylalanine. It can be used for peptide synthesis under kinetically controlled conditions.

Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis

This protocol is based on the synthesis of a similar dipeptide, N-Ac-Phe-Gly-NH₂.[7]

Materials:

-

N-Acetyl-glycine ethyl ester (Ac-Gly-OEt) (as an example acyl donor)

-

L-phenylalaninamide (H-Phe-NH₂) (as an example acyl acceptor)

-

α-Chymotrypsin

-

Biphasic solvent system (e.g., ethyl acetate/buffer)

-

Buffer solution (pH ~9)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the acyl donor and acyl acceptor in a biphasic system.

-

Enzyme Addition: Initiate the reaction by adding α-chymotrypsin.

-

Incubation: Incubate at a controlled temperature (e.g., 35.8 °C) with stirring for a specific duration (e.g., 30.9 minutes).[7]

-

Reaction Quenching: Stop the reaction by adding acid to lower the pH and denature the enzyme.

-

Analysis and Purification: Analyze the product yield by HPLC and purify as necessary.

Quantitative Data for α-Chymotrypsin-Catalyzed Synthesis

| Acyl Donor | Acyl Acceptor | Enzyme | pH | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ac-Phe-OEt | Glycinamide | α-Chymotrypsin | 8.98 | 35.8 | 30.9 | 95.1 | [7] |

Note: Data is for the synthesis of N-Ac-Phe-Gly-NH₂ and serves as a reference for the potential of chymotrypsin in dipeptide synthesis.

Biotechnological Synthesis

While direct fermentative production of specific dipeptides like this compound is not yet a widespread industrial process, research into L-amino acid ligases (LALs) shows promise for future biotechnological routes. These enzymes catalyze the ATP-dependent formation of dipeptides from unprotected amino acids.[3] The substrate specificity of some LALs includes the formation of dipeptides containing glycine and phenylalanine.[8]

Conceptual Workflow for L-amino Acid Ligase-based Synthesis:

Caption: Conceptual workflow for the biotechnological synthesis of this compound using L-amino acid ligase.

Currently, the industrial production of L-phenylalanine is well-established through the fermentation of genetically engineered microorganisms, such as Escherichia coli.[9][10] This readily available precursor can then be used in subsequent chemical or enzymatic synthesis steps to produce this compound.

Purification and Characterization

Purification

Regardless of the synthetic route, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and reagents.

Preparative High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly effective method for obtaining high-purity this compound.

Typical HPLC Parameters:

-

Column: C18 stationary phase

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient of increasing Mobile Phase B

-

Detection: UV at 214 nm and 254 nm

Experimental Protocol: Preparative HPLC Purification [11]

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm filter.

-

Injection and Fraction Collection: Inject the filtered sample onto an equilibrated preparative HPLC column and collect fractions as the main product peak elutes.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the dipeptide.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight of the compound.[12]

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.

Predicted Spectroscopic Data for this compound:

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (7.2-7.4 ppm), α-protons of Gly and Phe, β-protons of Phe, amide proton. |

| ¹³C NMR | Carbonyl carbons, aromatic carbons, α- and β-carbons of the amino acid residues. |

| Mass Spec | [M+H]⁺ at m/z ≈ 223.11 |

Conclusion

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Solution-phase and solid-phase chemical syntheses are well-established and offer high yields, though they require the use of protecting groups and coupling reagents. Enzymatic synthesis using proteases like thermolysin and chymotrypsin provides a stereospecific and environmentally benign alternative. While direct fermentative production is still an emerging field, the availability of L-phenylalanine from established fermentation processes provides a ready starting material for subsequent synthetic steps. The choice of synthesis pathway will depend on factors such as the desired scale of production, purity requirements, and cost considerations. This guide provides the foundational knowledge and protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

References

- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. pnas.org [pnas.org]

- 6. bharavilabs.in [bharavilabs.in]

- 7. Optimal alpha-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. View of Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 11. benchchem.com [benchchem.com]

- 12. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Glycyl-L-phenylalanine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine (B559525). This document provides a comprehensive overview of its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. It details a standard protocol for its chemical synthesis and explores its primary role in biomedical research, particularly through its derivative, this compound 2-naphthylamide (GPN), a crucial tool for studying lysosomal function. Furthermore, this guide delves into the biological transport of dipeptides and the known signaling pathways modulated by its constituent amino acid, L-phenylalanine, offering insights into its potential physiological relevance and applications in drug development.

Core Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]

| Property | Value | Reference |

| CAS Number | 3321-03-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Melting Point | ~264 °C (decomposition) | [1] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | DMSO: 11.11 mg/mL (49.99 mM) with sonication, warming, and pH adjustment | [4] |

| Water: Slightly soluble with sonication | ||

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Synthesis of this compound

The following protocol outlines a common method for the chemical synthesis of this compound hydrochloride.

Materials

-

Benzyloxycarbonyl-glycyl-phenylalanine

-

Methanol (B129727)/dimethylformamide (1:1 mixture)

-

Palladium on charcoal (5% Pd)

-

Methanolic hydrochloric acid

-

Ether

-

Hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Experimental Protocol

-

Dissolution: Dissolve 23 g of benzyloxycarbonyl-glycyl-phenylalanine in 250 ml of a 1:1 methanol/dimethylformamide mixture.

-

Hydrogenation: Add 1 g of 5% palladium on charcoal to the solution as a catalyst.

-

pH Maintenance: Subject the mixture to hydrogenation, maintaining a constant pH of 4.5 by the addition of methanolic hydrochloric acid.

-

Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

-

Concentration: Concentrate the filtrate in vacuo.

-

Precipitation: Precipitate the residue from methanol by adding ether to yield this compound hydrochloride.

Biological Significance and Experimental Applications

While this compound itself is a subject of biochemical interest, its derivative, this compound 2-naphthylamide (GPN), has found significant application as a molecular probe in cell biology.

Lysosomal Integrity and Function Assays using GPN

GPN is a cell-permeable substrate for the lysosomal enzyme Cathepsin C.[5] Upon entering the lysosome, GPN is hydrolyzed by Cathepsin C, leading to an accumulation of its products. This accumulation causes osmotic stress and subsequent rupture of the lysosomal membrane, releasing the lysosomal contents into the cytoplasm.[5] This property of GPN makes it an invaluable tool to:

-

Distinguish between lysosomes and endosomes: GPN selectively disrupts lysosomes, allowing researchers to differentiate between these two endocytic compartments.[5]

-

Study lysosomal calcium release: While initially believed to directly release calcium from lysosomes, it is now understood that GPN can evoke calcium release from the endoplasmic reticulum.[6]

A typical experimental workflow for investigating lysosomal integrity using GPN is depicted below.

Caption: Experimental workflow for GPN-induced lysosomal disruption and subsequent measurement of cellular changes.

Dipeptide Transport

This compound, like other di- and tripeptides, is transported across the intestinal brush border membrane by the peptide transporter 1 (PepT1). This transporter is a key player in the absorption of dietary protein digestion products. Understanding the kinetics and specificity of dipeptide transporters is crucial for drug development, as they can be exploited to enhance the oral bioavailability of certain drugs.

A generalized workflow for a PepT1 transporter assay is outlined below. Such an assay can be adapted to study the transport of this compound.

Caption: A typical workflow for a cell-based PepT1 transporter assay to study dipeptide uptake.

Signaling Pathways Associated with L-phenylalanine

While direct signaling pathways of this compound are not well-elucidated, its constituent amino acid, L-phenylalanine, is known to modulate several important cellular signaling cascades. These provide a basis for potential biological activities of the dipeptide following its hydrolysis.

LAT1-mTOR Pathway

L-phenylalanine is transported into cells via the L-type amino acid transporter 1 (LAT1). Intracellular L-phenylalanine can then activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7]

G-Protein Coupled Receptor (GPCR) Signaling

L-phenylalanine has been identified as a ligand for several G-protein coupled receptors (GPCRs), including the calcium-sensing receptor (CaSR) and GPR142.[8][9][10] Activation of these receptors by L-phenylalanine can lead to the release of gut hormones such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[8][10]

The diagram below illustrates the signaling pathway of L-phenylalanine-induced GLP-1 secretion.

Caption: Signaling pathways of L-phenylalanine leading to GLP-1 secretion in enteroendocrine L-cells.

Modulation of Glutamatergic Transmission

In the central nervous system, L-phenylalanine has been shown to modulate glutamatergic synaptic transmission, which is critical for learning and memory.

Conclusion

This compound is a simple dipeptide with significant utility in biomedical research, primarily through its derivative GPN. While its direct signaling roles are still under investigation, the known transport mechanisms and the signaling pathways of its constituent amino acid, L-phenylalanine, provide a strong foundation for future research into its physiological functions and potential as a lead compound or a prodrug moiety in drug development. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists in their exploration of this and other dipeptides.

References

- 1. This compound | 3321-03-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Use of this compound 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine and tyrosine kinetics in young men throughout a continuous 24-h period, at a low phenylalanine intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Glycyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe) is a dipeptide composed of the amino acids glycine (B1666218) and L-phenylalanine (B559525). As a product of protein digestion and catabolism, its direct biological activity as a signaling molecule is not extensively documented. Current evidence suggests that this compound is primarily a transient intermediate. It is efficiently absorbed in the small intestine via peptide transporters, after which it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-phenylalanine. Therefore, the biological activity of orally or systemically administered this compound is predominantly determined by the distinct physiological roles of glycine and L-phenylalanine.

This technical guide provides an in-depth overview of the biological activities stemming from the constituent amino acids of this compound. It will detail their mechanisms of action, relevant signaling pathways, and quantitative data, along with experimental protocols for their investigation.

Absorption and Metabolism of this compound

Dipeptides such as this compound are transported across the apical membrane of intestinal enterocytes by the high-capacity, low-affinity H+/peptide cotransporter 1 (PEPT1). This process is highly efficient, often exceeding the absorption rate of free amino acids. Once inside the enterocytes, this compound is subject to hydrolysis by cytosolic peptidases, releasing free glycine and L-phenylalanine into the cytoplasm. These amino acids are then transported across the basolateral membrane into the bloodstream.

Biological Activity of Glycine

Glycine is the simplest amino acid and functions as a critical neurotransmitter and neuromodulator in the central nervous system (CNS). It also exhibits cytoprotective and anti-inflammatory properties in peripheral tissues.

Neurotransmission and Neuromodulation

a) Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem. It binds to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] Activation of GlyRs leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic neuron and reducing its excitability.[1] This inhibitory action is crucial for motor control, respiratory rhythm, and pain processing.[2][3]

b) Co-agonist at NMDA Receptors

In addition to its inhibitory role, glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor.[4][5] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct binding site on the GluN1 subunit.[4] This dual requirement makes the NMDA receptor a coincidence detector, crucial for synaptic plasticity, learning, and memory.[6]

Neuroprotective and Anti-inflammatory Effects

Glycine has demonstrated significant neuroprotective effects in models of ischemic stroke.[7][8] Its protective mechanisms include the inhibition of M1 microglial polarization, thereby reducing neuroinflammation, via the NF-κB p65/Hif-1α signaling pathway.[7][8] Additionally, glycine can mitigate oxidative stress and neuroapoptosis.[9]

Biological Activity of L-phenylalanine

L-phenylalanine is an essential amino acid and a precursor for the synthesis of the neurotransmitter tyrosine, and subsequently the catecholamines (dopamine, norepinephrine, and epinephrine). It also acts as a signaling molecule in the gastrointestinal tract and can modulate the activity of NMDA receptors at high concentrations.

Regulation of Gut Hormone Release via the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a potent stimulator of cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) release from enteroendocrine cells in the gut. This effect is mediated by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[10] L-phenylalanine acts as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium.[11][12] Activation of the CaSR by L-phenylalanine in the presence of calcium leads to the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and calcium, ultimately triggering hormone secretion.[13]

References

- 1. Glycine receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Ca2+ and L-Phe in Regulating Functional Cooperativity of Disease-Associated “Toggle” Calcium-Sensing Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-phenylalanine, a simple dipeptide, holds a significant place in the history of biochemistry and peptide science. Its discovery and synthesis are intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which laid the foundation for our understanding of proteins as polypeptide chains. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving significance of this compound. We delve into the classical chemical synthesis methods, early enzymatic approaches, and the physicochemical properties that define this molecule. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to offer a thorough resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. While not a direct signaling molecule itself, its role as a tool in studying peptidase activity and transport mechanisms, along with the signaling capabilities of its constituent amino acid, L-phenylalanine (B559525), underscores its continued relevance.

Discovery and Historical Context

The story of this compound begins not with its own isolation from a natural source, but with the revolutionary advancements in peptide chemistry led by the German chemist Emil Fischer. Awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, Fischer's subsequent research focused on the structure of proteins. He proposed that proteins were composed of amino acids linked together by what he termed "peptide bonds." To prove this hypothesis, he embarked on the systematic synthesis of peptides in the laboratory.

While the first dipeptide he synthesized and reported in 1901 was glycyl-glycine, the methodologies he developed were universally applicable to other amino acids. The first synthesis of this compound, though not pinpointed to a single publication, undoubtedly occurred in the early 20th century using the techniques established in Fischer's laboratory. This work was crucial in demonstrating that amino acids could be linked in a defined sequence, a cornerstone of modern molecular biology.

Chemical Synthesis: The Fischer Method

The classical approach to synthesizing this compound, as pioneered by Emil Fischer, is a multi-step solution-phase synthesis. This method, while laborious by modern standards, was a landmark achievement in organic chemistry.

Experimental Protocol: Fischer Synthesis of this compound

Objective: To synthesize this compound from glycine (B1666218) and L-phenylalanine using the Fischer peptide synthesis method.

Materials:

-

Glycine

-

L-Phenylalanine

-

Thionyl chloride (SOCl₂)

-

Ethanol (B145695) (absolute)

-

Chloroacetyl chloride

-

Diethyl ether

-

Ammonia (aqueous solution)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (anhydrous)

Methodology:

-

Esterification of L-Phenylalanine:

-

Suspend L-phenylalanine in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess ethanol and thionyl chloride under reduced pressure to obtain L-phenylalanine ethyl ester hydrochloride as a white solid.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the free ester into diethyl ether.

-

Dry the ethereal solution with anhydrous sodium sulfate and evaporate the solvent to yield L-phenylalanine ethyl ester.

-

-

Preparation of Chloroacetylglycine:

-

Dissolve glycine in an aqueous solution of sodium hydroxide (B78521).

-

Cool the solution in an ice bath and add chloroacetyl chloride and a solution of sodium hydroxide simultaneously in portions, keeping the solution alkaline.

-

After the addition is complete, acidify the solution with hydrochloric acid.

-

The chloroacetylglycine will precipitate and can be collected by filtration, washed with cold water, and dried.

-

-

Coupling Reaction:

-

Dissolve L-phenylalanine ethyl ester and chloroacetylglycine in a suitable solvent such as chloroform (B151607) or ethyl acetate.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction for the formation of chloroacetylthis compound ethyl ester.

-

After the reaction is complete, wash the solution with dilute acid and then with a dilute base to remove unreacted starting materials.

-

Dry the organic layer and evaporate the solvent to obtain the crude chloroacetylated dipeptide ester.

-

-

Ammonolysis:

-

Dissolve the crude chloroacetylthis compound ethyl ester in a sealed tube with a concentrated aqueous solution of ammonia.

-

Heat the mixture at 100°C for several hours.

-

This step converts the chloroacetyl group to a glycyl group.

-

-

Hydrolysis and Purification:

-

After ammonolysis, hydrolyze the ethyl ester by adding a base such as sodium hydroxide.

-

Acidify the solution to precipitate the crude this compound.

-

The final product can be purified by recrystallization from hot water or a water/ethanol mixture. Early purification techniques would have relied heavily on fractional crystallization.

-

Early Enzymatic Synthesis: The Papain-Catalyzed Approach

In addition to chemical methods, early biochemists explored the use of enzymes to synthesize peptide bonds. The protease papain, extracted from papaya, was found to catalyze the formation of peptide bonds under specific conditions, essentially reversing its natural hydrolytic activity. This method offered the advantage of stereospecificity, ensuring the formation of the L-L dipeptide.

Experimental Protocol: Papain-Catalyzed Synthesis of this compound

Objective: To synthesize this compound from a glycine derivative and L-phenylalanine using papain.

Materials:

-

N-Carbobenzoxy-glycine (Cbz-Gly)

-

L-Phenylalanine anilide

-

Papain (crude preparation)

-

Citrate (B86180) buffer (pH 5.0)

-

Cysteine hydrochloride (as an activator for papain)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Methodology:

-

Preparation of the Reaction Mixture:

-

Dissolve Cbz-Gly and L-phenylalanine anilide in a minimal amount of ethanol.

-

Prepare a citrate buffer (pH 5.0) containing a small amount of cysteine hydrochloride to activate the papain.

-

Add the alcoholic solution of the amino acid derivatives to the citrate buffer.

-

Add a crude preparation of papain to the mixture.

-

A layer of toluene is often added to the top to prevent microbial growth during the long incubation period.

-

-

Incubation:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for several days.

-

The desired product, Cbz-Glycyl-L-phenylalanine anilide, will precipitate out of the aqueous solution over time.

-

-

Isolation and Deprotection:

-

Collect the precipitate by filtration and wash it thoroughly with water and then with a solvent like ether to remove unreacted starting materials.

-

The protecting groups (carbobenzoxy and anilide) must then be removed. The anilide can be hydrolyzed under acidic conditions (e.g., refluxing with HCl). The carbobenzoxy group can be removed by catalytic hydrogenation.

-

-

Purification:

-

The final this compound product can be purified by recrystallization from water or ethanol/water mixtures.

-

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a combination of physical and spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White crystalline powder |

| Melting Point | ~266 °C (decomposes) |

| Solubility | Sparingly soluble in cold water; more soluble in hot water. Insoluble in ethanol and ether. |

| Optical Rotation | [α]²⁰_D +36.5° (c=2, H₂O) |

| Spectroscopic Data | |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.55 (t, 1H, α-H Phe), 3.75 (s, 2H, α-H Gly), 3.20 (dd, 1H, β-H Phe), 3.05 (dd, 1H, β-H Phe) |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): 175.5 (C=O, Phe), 171.0 (C=O, Gly), 136.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.5 (Ar-CH), 56.0 (α-C, Phe), 42.0 (α-C, Gly), 37.5 (β-C, Phe) |

| Mass Spectrometry (ESI-) | Major fragment ions (m/z): 221 [M-H]⁻, 162 [M-H-CH₂O₂]⁻ (loss of glycine carboxyl), 120 [phenylalnine-H]⁻, 74 [glycine-H]⁻. A characteristic fragmentation for C-terminal phenylalanine peptides is the loss of cinnamic acid.[1] |

Biological Significance and Applications

While this compound itself is not known to be a primary signaling molecule, its biological relevance is significant in several contexts:

-

Intermediate in Protein Metabolism: As a dipeptide, it is an intermediate in the digestion and turnover of proteins. It is absorbed in the intestine via peptide transporters.

-

Substrate for Peptidases: this compound and its derivatives are widely used as substrates in assays to study the activity of various peptidases and proteases. For example, this compound 2-naphthylamide (GPN) is a well-known substrate for cathepsin C, and its hydrolysis within lysosomes leads to osmotic lysis, making it a valuable tool for studying lysosomal function.

-

Precursor to a Signaling Amino Acid: L-phenylalanine, one of its constituent amino acids, is a precursor for the synthesis of important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] L-phenylalanine itself can act as a signaling molecule, for instance, by activating the calcium-sensing receptor (CaSR) to stimulate the release of gut hormones like GLP-1.[3][4]

Conclusion

The journey of this compound from its conceptual inception in the mind of Emil Fischer to its modern-day use as a biochemical tool encapsulates a century of progress in peptide science. Its synthesis was a critical step in validating the peptide theory of protein structure. While newer, more efficient methods of peptide synthesis have since been developed, understanding the historical context and the classical methods provides a valuable perspective for today's researchers. The continued use of this compound derivatives in studying fundamental cellular processes like lysosomal function demonstrates its enduring legacy. This guide has aimed to provide a comprehensive technical overview, bridging the historical discovery with the practical data and protocols relevant to contemporary scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 4. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Glycyl-L-phenylalanine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide Glycyl-L-phenylalanine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide combines available data with a theoretical framework based on the physicochemical properties of the constituent amino acids and general principles of peptide solubility. Furthermore, a detailed experimental protocol for determining solubility via the gold-standard shake-flask method is provided, alongside a visual representation of the experimental workflow.

Theoretical Considerations: Predicting the Solubility of this compound

This compound is a dipeptide composed of glycine, the simplest amino acid with a single hydrogen atom as its side chain, and L-phenylalanine, an amino acid with a hydrophobic benzyl (B1604629) side chain. The solubility of this dipeptide is governed by the interplay between the polar peptide backbone and the nonpolar phenyl group.

-

In Aqueous Solutions: The presence of the polar amino and carboxyl termini, along with the peptide bond, allows for hydrogen bonding with water molecules. However, the hydrophobic nature of the phenylalanine residue is expected to limit its aqueous solubility compared to more polar dipeptides. Generally, dipeptides are more water-soluble than their parent amino acids due to the formation of the polar peptide bond.

-

In Organic Solvents: The nonpolar benzyl group of the phenylalanine residue suggests that this compound will exhibit some solubility in organic solvents. Solvents with a moderate polarity that can interact with both the polar and nonpolar regions of the molecule are likely to be effective. For highly hydrophobic peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols are often used for initial solubilization.

-

Effect of pH: The solubility of this compound in aqueous solutions is expected to be pH-dependent. At its isoelectric point (pI), the dipeptide will exist as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the carboxyl group will be protonated, and the amino group will be protonated, leading to a net positive charge and increased solubility. In basic solutions (pH > pI), the amino group will be deprotonated, and the carboxyl group will be deprotonated, resulting in a net negative charge and also increasing solubility.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound is summarized in the table below. It is important to note that the conditions under which this data was obtained may not represent equilibrium solubility at a standard temperature.

| Solvent | Temperature | Solubility | Method/Remarks |

| Water | 60°C | 20 mg/mL (89.99 mM) | Ultrasonic and warming and heat to 60°C required.[1] |

| Water | Ambient | Slightly soluble | Sonication required. |

| Dimethyl Sulfoxide (DMSO) | Ambient | Slightly soluble | Heating required. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2][3][4]

3.1. Materials

-

This compound

-

Selected solvents of interest (e.g., water, ethanol, methanol, phosphate-buffered saline pH 7.4)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, the supernatant should be further clarified by either centrifugation at a high speed or filtration through a syringe filter (e.g., 0.22 µm). It is crucial to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This concentration represents the thermodynamic solubility of the dipeptide in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

Spectroscopic Profile of Glycyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the dipeptide Glycyl-L-phenylalanine, a molecule of interest in various fields including biochemistry and pharmaceutical sciences. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR data provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Glycyl-DL-phenylalanine in D₂O

| Chemical Shift (ppm) | Assignment |

| 7.30 - 7.37 | Aromatic-H (Phenyl group) |

| 4.50 | α-H (Phenylalanine residue) |

| 3.67 - 3.78 | α-H (Glycine residue) |

| 2.94 - 3.22 | β-H (Phenylalanine residue) |

Data sourced from ChemicalBook for Glycyl-DL-phenylalanine.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

While a definitive experimental ¹³C NMR data table for this compound was not available in the surveyed resources, expected chemical shift ranges can be predicted based on the constituent amino acids and known dipeptide spectral characteristics.

| Atom | Expected Chemical Shift Range (ppm) |

| Carbonyl (COOH) | 170 - 180 |

| Carbonyl (Amide) | 165 - 175 |

| α-C (Phenylalanine) | 50 - 60 |

| α-C (Glycine) | 40 - 50 |

| β-C (Phenylalanine) | 35 - 45 |

| Aromatic C (ipso) | 135 - 140 |

| Aromatic C (ortho, meta, para) | 125 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For peptides, the Amide I and Amide II bands are particularly diagnostic of the secondary structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3400 | N-H Stretch | Amine (N-terminus), Amide |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Aliphatic (α- and β-C) |

| ~1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1730 | C=O Stretch | Carboxylic Acid |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol [2] |

| Precursor m/z ([M+H]⁺) | 223.1077[2] |

| Key MS/MS Fragments (from [M+H]⁺) | |

| m/z 205 | Loss of H₂O |

| m/z 177 | Loss of CO and H₂O |

| m/z 166 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation : Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

¹³C NMR : Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous solutions).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the beam path and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI). For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, ion trap) is required.

-

Data Acquisition :

-

Full Scan MS : Acquire a mass spectrum over a relevant m/z range to determine the mass of the molecular ion.

-

Tandem MS (MS/MS) : Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. Record the resulting product ion spectrum.

-

-

Data Analysis : Analyze the mass spectra to determine the accurate mass of the parent molecule and to identify the masses of the fragment ions. This information can be used to confirm the molecular formula and to deduce structural features of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Conformational Analysis of Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine (Gly-Phe), a simple dipeptide, serves as a fundamental model for understanding the conformational preferences of peptide backbones and the influence of aromatic side chains. Its conformational landscape, dictated by the rotational freedom around its backbone and side-chain torsion angles, is crucial for its biological activity, molecular interactions, and incorporation into larger peptide and protein structures. This guide provides a comprehensive technical overview of the experimental and computational methodologies used to elucidate the conformational properties of this compound in both the solid state and in solution.

Core Concepts in Gly-Phe Conformational Analysis

The conformation of this compound is primarily defined by a set of torsion angles (also known as dihedral angles). The key backbone torsion angles are:

-

Phi (φ): C'-N-Cα-C'

-

Psi (ψ): N-Cα-C'-N

-

Omega (ω): Cα-C'-N-Cα

The peptide bond (ω) is predominantly found in the planar trans conformation (ω ≈ 180°) due to its partial double-bond character, which minimizes steric hindrance. The flexibility of the Gly-Phe backbone, therefore, arises mainly from rotations around the φ and ψ angles.

The phenylalanine side chain also possesses rotational freedom, described by the chi (χ) angles:

-

Chi1 (χ₁): N-Cα-Cβ-Cγ

-

Chi2 (χ₂): Cα-Cβ-Cγ-Cδ₁

The interplay of these rotatable bonds, influenced by intramolecular hydrogen bonding, steric effects, and interactions with the surrounding environment (crystal packing or solvent), determines the populated conformational states of the dipeptide.

Experimental Methodologies

The conformational analysis of this compound relies on a combination of experimental techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the molecular conformation of Gly-Phe within a crystal lattice.

Experimental Protocol:

-

Crystallization: Single crystals of this compound are grown from a suitable solvent, often an aqueous solution, through methods like slow evaporation or vapor diffusion. For instance, crystals of this compound p-toluenesulfonate and p-bromobenzenesulfonate have been grown from aqueous solutions.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the structure factors are then determined, often using direct methods or by the introduction of heavy atoms, to generate an initial electron density map. An atomic model of Gly-Phe is built into this map and refined against the experimental data to yield the final crystal structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the time-averaged conformation of molecules in solution. For Gly-Phe, ¹H and ¹³C NMR are the primary nuclei of interest.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to minimize the solvent proton signal. The concentration is typically in the millimolar range.

-

Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.

-

1D ¹H NMR: Provides initial information on the chemical shifts of the protons.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in the assignment of proton resonances within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, further aiding in residue-specific assignments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing distance restraints that are crucial for determining the three-dimensional structure.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon resonances.

-

-

Data Analysis:

-

Chemical Shift Analysis: The deviation of Cα and Cβ chemical shifts from random coil values can provide qualitative information about the backbone conformation.

-

³J-Coupling Constant Analysis: The vicinal coupling constant between the amide proton and the α-proton (³J(HNHα)) is related to the backbone dihedral angle φ through the Karplus equation. This provides quantitative constraints on the φ angle.

-

NOE Restraint Analysis: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These distance restraints are used in molecular modeling to calculate a family of structures consistent with the experimental data.

-

Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental data by providing a dynamic view of the conformational landscape of Gly-Phe in solution.

Methodology:

-

System Setup: An initial conformation of this compound (e.g., from a crystal structure or an extended conformation) is placed in a simulation box filled with explicit solvent molecules (e.g., water).

-

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state.

-

Production Run: A long molecular dynamics simulation (nanoseconds to microseconds) is performed to sample the conformational space of the dipeptide.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, the distribution of dihedral angles, and the presence of intramolecular hydrogen bonds.

Quantitative Conformational Data

The following tables summarize key quantitative data from experimental and computational studies on this compound and its derivatives.

Table 1: Solid-State ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Phe Cγ | ~137 |

| Phe Cζ | ~129 |

| Phe Cδ | ~128 |

| Phe Cε | ~126 |

| Gly Cα | ~43 |

Note: Chemical shifts are approximate and can vary slightly with the crystalline form and experimental conditions.

Table 2: Calculated Conformational Data for Ac-Gly-Phe-NH₂ in the Gas Phase

| Conformer | Relative Energy (kcal/mol) | φ(Gly) | ψ(Gly) | φ(Phe) | ψ(Phe) |

| C7eq | 0.00 | -82 | 73 | -85 | 148 |

| C5 | 0.59 | 179 | -178 | -168 | 166 |

| C7ax | 1.13 | 74 | -71 | -86 | 147 |

Data obtained from computational studies on the capped dipeptide, which serves as a model for the conformational preferences of the central peptide unit.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound.

Caption: Workflow for Gly-Phe conformational analysis.

Biological Relevance and Signaling

While the constituent amino acid, L-phenylalanine, is a precursor for neurotransmitters and can impact signaling pathways such as insulin (B600854) signaling, there is currently no direct evidence to suggest that the dipeptide this compound itself acts as a signaling molecule in biological systems.[1] Its primary biological role is as an intermediate in protein digestion and metabolism.

Conclusion

The conformational analysis of this compound provides fundamental insights into the factors governing peptide structure. A combination of X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a complete understanding of its conformational preferences in different environments. The data and methodologies presented in this guide offer a robust framework for researchers and professionals in the fields of biochemistry, drug design, and materials science to study this and other small peptides.

References

An In-depth Technical Guide to the Thermochemical Properties of Glycyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the dipeptide Glycyl-L-phenylalanine. The information herein is curated for professionals in research and development who require a detailed understanding of the energetic characteristics of this molecule for applications ranging from drug formulation to biochemical process design. This document summarizes available quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows for thermochemical analysis.

Core Thermochemical Data

The stability and energetic behavior of this compound under various conditions are defined by its fundamental thermochemical properties. While a complete experimental dataset for this specific dipeptide is not exhaustively available in publicly accessible literature, this section presents the known values and provides data for its constituent amino acids and analogous dipeptides for comparative purposes.

Table 1: Summary of Quantitative Thermochemical Data

| Property | Symbol | Value for this compound (Solid) | Method |

| Molar Mass | M | 222.24 g/mol | Calculation |

| Standard Enthalpy of Combustion, ΔcH° | ΔcH°solid | -5645.1 ± 1.8 kJ/mol[1] | Combustion Calorimetry |

| Standard Enthalpy of Formation, ΔfH° | ΔfH°solid | Data not available in cited literature | Typically from Combustion or Solution Calorimetry |

| Molar Heat Capacity, Cp,m | Cp,m(solid) | Data not available in cited literature | Differential Scanning Calorimetry (DSC) |

| Standard Molar Entropy, S° | S°solid | Data not available in cited literature | Derived from Heat Capacity Measurements |

| Standard Gibbs Free Energy of Formation, ΔfG° | ΔfG°solid | Data not available in cited literature | Calculated from ΔfH° and S° |

Table 2: Comparative Thermochemical Data for Constituent Amino Acids and Related Dipeptides (at 298.15 K)

| Compound | Formula | ΔfH°solid (kJ/mol) | Cp,m(solid) (J/mol·K) | S°solid (J/mol·K) |

| Glycine (B1666218) | C₂H₅NO₂ | -528.1 | 99.2 | 103.5 |

| L-Phenylalanine | C₉H₁₁NO₂ | -466.9[2] | 203.1[3] | 213.6[3] |

| Glycyl-glycine | C₄H₈N₂O₃ | -745.5 | ~140-150 (estimated) | Data not available |

| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | -767.3 | ~190-200 (estimated) | Data not available |

Note: Data for Glycine and L-Phenylalanine are compiled from various sources. Data for related dipeptides are provided for context and may be derived from experimental studies on similar compounds.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties listed above requires precise calorimetric techniques. The following sections detail the methodologies for the key experimental procedures.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a constant-volume (bomb) calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity, crystalline this compound is prepared. The sample is placed in a crucible (e.g., platinum or fused silica).

-

Calorimeter Setup: The crucible is placed inside the calorimetric bomb. A known length of ignition wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb gaseous products.

-

Pressurization and Assembly: The bomb is sealed and purged with pure oxygen, then filled to a pressure of approximately 3 MPa.[4] The bomb is then submerged in a known volume of water in the calorimeter's insulated container (the "bucket").

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to at least 10⁻⁴ K).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to quantify the formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.[4] This is crucial for applying necessary corrections.

-

Calculation: The heat capacity of the calorimeter (the "calorimeter constant") is determined separately using a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the sample combustion is calculated from the observed temperature change and the calorimeter constant. Corrections are applied for the heat of ignition and the heat of formation of nitric acid. The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected heat of combustion at constant volume (ΔcU°).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.[5][6]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). A baseline measurement is performed with two empty pans to ensure a flat thermal response.

-